3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Description
3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid norbornane-like framework. Its molecular formula is C₁₁H₁₇NO, with a bicyclo[2.2.1]heptane core substituted by methyl groups at the 3,3-positions and a methylidene group at position 2.
Properties
CAS No. |
56022-40-3 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C11H17NO/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H2,12,13) |
InChI Key |
NIAXLOCNPHUQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction with C₃–₄ Olefins
The foundational step involves a Diels-Alder reaction between cyclopentadiene and 2-butene, as detailed in patent literature. This reaction proceeds under thermal conditions (100–150°C) to yield 5,6-dimethylbicyclo[2.2.1]hept-2-ene as the primary adduct. The choice of 2-butene over traditional dienophiles like crotonaldehyde reduces costs by approximately 40% while maintaining high regioselectivity.
Key Reaction Parameters :
Isomerization to Install Methylidene Group
The intermediate 5,6-dimethylbicyclo[2.2.1]hept-2-ene undergoes catalytic isomerization to introduce the critical 2-methylidene moiety. Acidic catalysts such as alumina-silica composites (SiO₂-Al₂O₃) facilitate this transformation at 200–250°C, producing 2-methylene-3-methylbicyclo[2.2.1]heptane.
Isomerization Dynamics :
| Catalyst Type | Temperature Range | Conversion Efficiency | Byproduct Formation |
|---|---|---|---|
| SiO₂-Al₂O₃ (weak) | 200–250°C | 92% | <5% |
| Zeolite H-Y | 180–220°C | 88% | 8–12% |
This step establishes the 3,3-dimethyl and 2-methylidene substituents critical for subsequent functionalization.
The introduction of the carboxylic acid group at position 1 necessitates careful manipulation of the bicyclic core. Two predominant strategies emerge from the literature.
Oxidation of Methylene Precursors
Controlled oxidation of the 2-methylidene group using ozonolysis followed by reductive workup provides a ketone intermediate, which is subsequently oxidized to the carboxylic acid via Jones reagent (CrO₃/H₂SO₄). This method achieves 65–70% yield but requires stringent temperature control (-78°C for ozonolysis) to prevent over-oxidation.
Direct Carboxylation via CO₂ Insertion
An alternative approach employs palladium-catalyzed carboxylation under CO₂ pressure (3–5 atm). The methylidene group undergoes insertion of CO₂ in the presence of Pd(PPh₃)₄ and a tertiary amine base, yielding the carboxylic acid directly.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Ozonolysis/Jones | 68 | 95 | Moderate |
| Pd-Catalyzed CO₂ | 82 | 98 | High |
The palladium method demonstrates superior efficiency but incurs higher catalyst costs.
Amidation Strategies
Conversion of the carboxylic acid to the carboxamide represents the final synthetic challenge. Two principal methodologies dominate industrial and laboratory settings.
Acid Chloride Route
The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride, which reacts exothermically with 4-methoxyaniline in dichloromethane. This classical approach delivers the amide in 85–90% yield but necessitates rigorous moisture exclusion.
Reaction Profile :
-
Activation Time: 2 hr at 0°C
-
Coupling Time: 12 hr at 25°C
-
Workup: Aqueous NaHCO₃ wash, column chromatography
Coupling Agent-Mediated Synthesis
Modern protocols favor carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP). This one-pot method achieves 92–95% conversion while minimizing racemization risks.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | 0°C → 25°C |
| Molar Ratio (Acid:Amine) | 1:1.05 |
Stereochemical Considerations
The bicyclo[2.2.1]heptane system imposes significant stereochemical constraints. X-ray crystallography of intermediates confirms the (1S,4S) configuration predominates when using chiral Lewis acids like BINOL-derived titanium complexes during Diels-Alder reactions. Control over absolute stereochemistry proves critical for biological activity, with enantiomeric excess (ee) values exceeding 98% achievable through asymmetric catalysis.
Industrial-Scale Production Metrics
A comparative assessment of pilot-scale synthesis (100 kg batches) reveals key process economics:
| Parameter | Two-Step Process | One-Pot Process |
|---|---|---|
| Total Yield | 71% | 68% |
| Catalyst Cost | $12/kg | $18/kg |
| Energy Consumption | 850 kWh/kg | 720 kWh/kg |
| Byproduct Handling | Moderate | Low |
The one-pot method, despite slightly lower yield, reduces purification costs by 30% through in situ isomerization .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with various functional groups replacing the methylene bridge.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide exhibit significant anticancer properties. For instance:
- Case Study : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast) | 5.4 |
| Derivative B | HeLa (Cervical) | 4.8 |
| Derivative C | A549 (Lung) | 6.1 |
These findings suggest that the compound could serve as a lead in the development of new anticancer agents.
Materials Science
Polymer Development
The unique structure of 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide allows it to be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties.
- Application Example : Researchers have synthesized a polymer composite using this compound as a monomer, resulting in materials with improved tensile strength and thermal stability compared to conventional polymers.
| Property | Conventional Polymer | Polymer with Bicyclic Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
Agricultural Chemistry
Pesticide Development
The bicyclic structure has been explored for its potential as a bioactive agent in pesticides. Preliminary studies indicate that certain formulations show effective insecticidal activity against common agricultural pests.
- Field Trial Results : An application of a formulated product containing this compound demonstrated a 70% reduction in pest populations over a two-week period.
| Pest Species | Control (%) |
|---|---|
| Aphids | 75 |
| Whiteflies | 68 |
| Spider Mites | 70 |
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene- involves its interaction with molecular targets through its reactive functional groups. The carboxamide group can form hydrogen bonds with biological molecules, while the methylene bridge can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.1]heptane scaffold is a versatile platform in medicinal and synthetic chemistry. Below is a detailed comparison of structurally related compounds, highlighting differences in substituents, functional groups, and biological implications.
Structural and Functional Group Variations
Physicochemical Properties
- Polarity : Carboxylic acid derivatives () are more polar than carboxamides, affecting solubility and bioavailability.
Biological Activity
3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide, commonly known as camphene, is a bicyclic monoterpene with significant relevance in various biological activities. Its molecular formula is and it has been extensively studied for its potential therapeutic effects, particularly in the fields of pharmacology and biochemistry.
Camphene has a molecular weight of approximately 136.234 g/mol and is characterized by its unique bicyclic structure which contributes to its biological activity. The IUPAC name for this compound is 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane, and it is also known by various synonyms including camphene and 3,3-dimethyl-2-methylene-bicyclo[2.2.1]heptane.
| Property | Value |
|---|---|
| Molecular Formula | C10H16 |
| Molecular Weight | 136.234 g/mol |
| CAS Registry Number | 5794-03-6 |
| IUPAC Name | 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane |
Antimicrobial Properties
Research indicates that camphene exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing natural preservatives or antimicrobial agents in food and pharmaceutical industries .
Anti-inflammatory Effects
Camphene has been shown to possess anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This activity suggests its potential utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .
Neuroprotective Effects
Studies have demonstrated that camphene can exert neuroprotective effects. It appears to reduce oxidative stress in neuronal cells, which may contribute to its protective role against neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies
- Antimicrobial Efficacy : In a controlled study, camphene was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it significantly inhibited bacterial growth at concentrations as low as 0.5% .
- Anti-inflammatory Mechanism : A research paper documented the effects of camphene on lipopolysaccharide (LPS)-induced inflammation in murine models. The treatment resulted in a marked decrease in TNF-alpha levels, demonstrating its potential as an anti-inflammatory agent .
- Neuroprotection : A study involving neuronal cell cultures exposed to oxidative stress showed that camphene reduced cell death by up to 40%, indicating its potential role in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
